

LDS-751 Dye: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1223146

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye commonly utilized as a nucleic acid stain. [1][2] Its unique spectral properties and staining characteristics make it a versatile tool in a variety of applications, including flow cytometry, fluorescence microscopy, and cell-based assays. This technical guide provides an in-depth overview of **LDS-751**, including its physicochemical properties, mechanism of action, experimental protocols, and data analysis considerations.

Core Properties and Specifications

LDS-751 is characterized by its distinct chemical structure and spectral profile. A summary of its key quantitative data is presented below for easy reference and comparison.

Physicochemical Properties

Property	Value	Reference
Alternate Names	2-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-3-ethylbenzothiazolium perchlorate	[1]
Molecular Formula	C ₂₅ H ₃₀ N ₃ •ClO ₄	[1]
Molecular Weight	471.98 g/mol	[1]
Appearance	Dark green powder	[3]
Solubility	Water or Dimethylsulfoxide (DMSO)	[3]
Storage	Store at -20°C, protect from light	[4]
Stability	≥ 2 years at -20°C	[4]

Spectral Properties

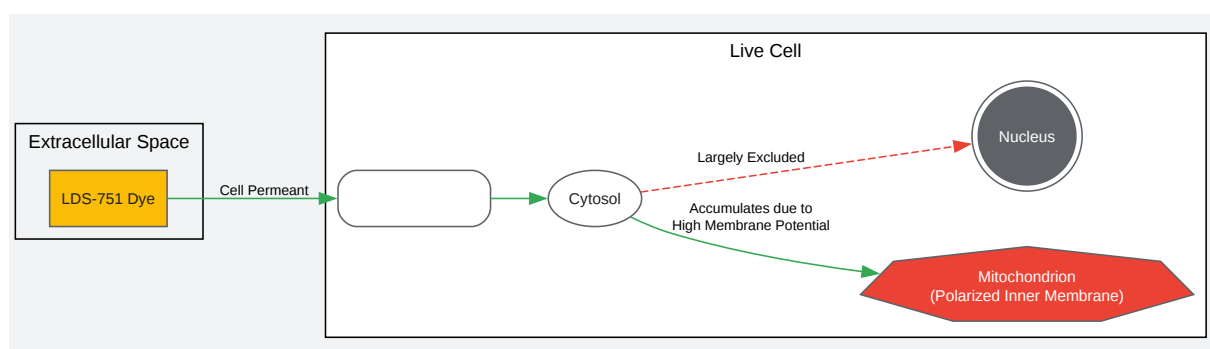
Property	Value	Reference
Excitation Maximum (on dsDNA)	~543 nm	[3][5]
Alternative Excitation	Can be well excited with 488 nm laser line	[3]
Emission Maximum	~712 nm	[3][5]
Fluorescence Enhancement	~20-fold upon binding to dsDNA	[3][6]
Quantum Yield (in Methanol)	0.014	
Molar Extinction Coefficient (ε)	Data not readily available. AAT Bioquest suggests contacting them for this information.	[7]

Mechanism of Action and Cellular Localization

While initially characterized as a nucleic acid stain, extensive research has revealed a more nuanced mechanism of action for **LDS-751** in viable cells. In live nucleated cells, **LDS-751** is largely excluded from the nucleus and instead preferentially binds to the polarized membranes of mitochondria.[8] This mitochondrial accumulation is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a significant reduction in **LDS-751** staining.[8] This characteristic makes **LDS-751** a valuable tool for assessing mitochondrial health and function.

It is crucial for researchers to be aware of this mitochondrial preference when interpreting results, as changes in **LDS-751** fluorescence may reflect alterations in mitochondrial membrane potential rather than changes in nuclear status.[8] In contrast, in fixed and permeabilized cells, **LDS-751** can access and stain nuclear DNA.

Below is a diagram illustrating the proposed mechanism of **LDS-751** mitochondrial staining in live cells.



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Caption: Proposed mechanism of **LDS-751** accumulation in the mitochondria of live cells.

Experimental Protocols

The following are detailed methodologies for common applications of **LDS-751**.

General Cell Staining Protocol for Microscopy and Flow Cytometry

This protocol is a general guideline and may require optimization based on cell type and experimental conditions.

Materials:

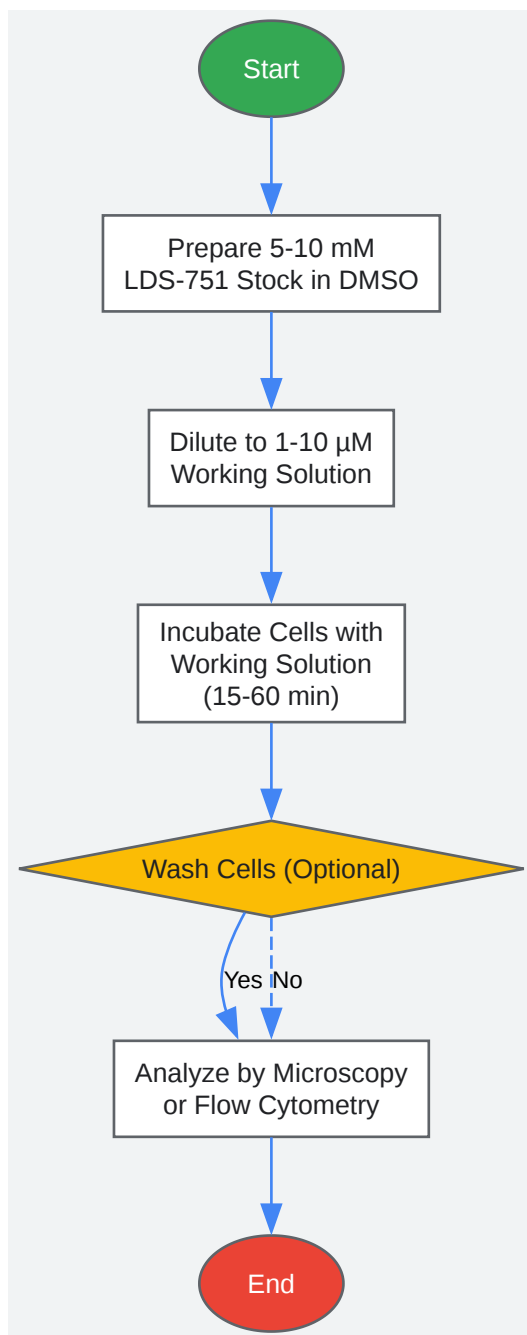
- **LDS-751** dye
- Dimethylsulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Cell culture medium
- Suspension or adherent cells

Procedure:

- **Stock Solution Preparation:** Prepare a 5-10 mM stock solution of **LDS-751** in high-quality, anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.
- **Working Solution Preparation:** On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in cell culture medium or buffer.[3] The optimal concentration should be determined empirically for each cell type and application. Higher concentrations may lead to non-specific staining.[3]
- **Cell Staining:**
 - **For adherent cells:** Grow cells on coverslips or in appropriate culture vessels. Remove the culture medium and add the **LDS-751** working solution.

- For suspension cells: Pellet the cells by centrifugation and resuspend them in the **LDS-751** working solution.
- Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[3]
- Washing (Optional): For some applications, washing the cells with PBS or medium after incubation may reduce background fluorescence.
- Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.

Below is a workflow diagram for the general cell staining protocol.



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Caption: General experimental workflow for staining cells with **LDS-751**.

Applications and Data Analysis

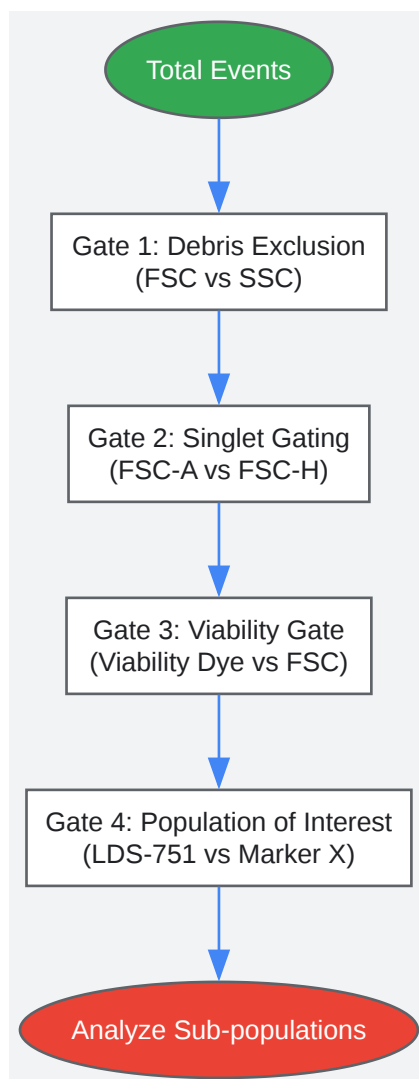
LDS-751 is a versatile dye with several key applications in cellular analysis.

Flow Cytometry

In flow cytometry, **LDS-751** is particularly useful for:

- Discriminating nucleated from non-nucleated cells: Due to its nucleic acid binding properties, it can be used to separate red blood cells from nucleated cells.[3]
- Multicolor analysis: Its far-red emission allows for its inclusion in multicolor panels with minimal spectral overlap with common fluorophores like FITC and PE.[3]
- Viability assessment: In some contexts, changes in **LDS-751** staining intensity can be correlated with cell viability.

A general gating strategy for flow cytometry analysis is depicted below.



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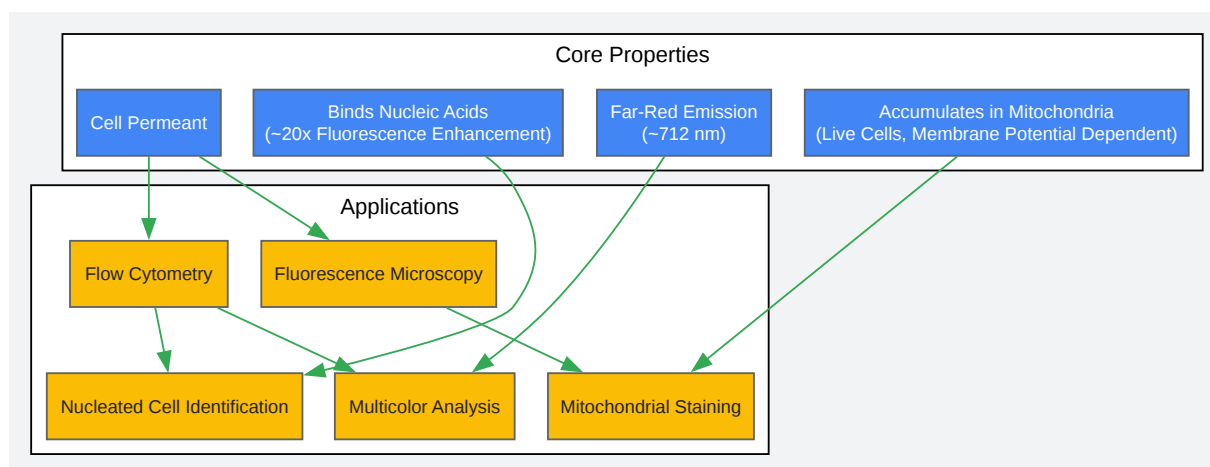
Caption: A general, sequential gating strategy for flow cytometry data analysis.

Fluorescence Microscopy

LDS-751 is widely used in fluorescence microscopy for visualizing mitochondria in live cells and nuclei in fixed cells. Its far-red emission is advantageous for reducing autofluorescence from cellular components.

Logical Relationships of LDS-751 Properties and Applications

The properties of **LDS-751** are directly linked to its various applications in research. The following diagram illustrates these relationships.



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Caption: Logical relationships between the properties of **LDS-751** and its research applications.

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